molecular formula C14H9ClF3NO B14860910 2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide

2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B14860910
M. Wt: 299.67 g/mol
InChI Key: QZHFACQDPCASSB-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(trifluoromethyl)phenyl]benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with a chlorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group on the para position (C4) of the phenyl ring. This structural arrangement confers unique electronic, steric, and solubility properties, making it a compound of interest in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electrophilic reactivity and target binding specificity .

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHFACQDPCASSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzamides

The biological and chemical profiles of benzamide derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Benzamide Core Substituents on Phenyl Ring Key Properties/Activities Reference
2-Chloro-N-[4-(trifluoromethyl)phenyl]benzamide Cl (C2) -CF₃ (C4) Enhanced lipophilicity; enzyme inhibition potential
N-(4-Bromo-2-chlorophenyl)-2-hydroxybenzamide Cl (C2), OH (C2) Br (C4) Reactivity in nucleophilic substitution; industrial applications
N-(2-Bromo-4-(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide Cl (C5), OH (C2) Br (C2), -CF₃ (C4) Distinct solubility profile; used in material science
2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide Cl (C2) -SO₂NHCH₂CH₃ (C4) Antidiabetic and antibacterial activity
4-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide Cl (C4) -CF₃ (C3) Antitumor activity via kinase inhibition
N-(2-Aminoethyl)-4-fluoro-2-(trifluoromethyl)benzamide (Compound 65) F (C4), -CF₃ (C2) -NHCH₂CH₂NH₂ (side chain) Trypanosoma brucei inhibition (69% yield)

Impact of Substituent Position and Electronic Effects

  • Trifluoromethyl Group : The -CF₃ group at C4 (target compound) vs. C3 (as in 4-chloro-N-(3-CF₃-phenyl)benzamide) modifies electron-withdrawing effects, influencing redox stability and receptor affinity .
  • Functional Group Replacements : Replacing -CF₃ with -SO₂NHCH₂CH₃ (ethylsulfamoyl) enhances hydrogen-bonding capacity, as seen in 2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide, which exhibits antidiabetic activity .

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